molecular formula C12H12O2 B12580769 2-Hydroxy-3-methyl-4-phenylcyclopent-2-en-1-one CAS No. 647024-59-7

2-Hydroxy-3-methyl-4-phenylcyclopent-2-en-1-one

Cat. No.: B12580769
CAS No.: 647024-59-7
M. Wt: 188.22 g/mol
InChI Key: KLGHUEXNXOLESD-UHFFFAOYSA-N
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Description

2-Hydroxy-3-methyl-4-phenylcyclopent-2-en-1-one is an organic compound with the molecular formula C12H12O2 It is a cyclopentenone derivative, characterized by a hydroxyl group at the second position, a methyl group at the third position, and a phenyl group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-3-methyl-4-phenylcyclopent-2-en-1-one typically involves the base-catalyzed condensation of 1-hydroxyhexane-2,5-dione, a derivative of hydroxymethylfurfural . The reaction conditions often include the use of a strong base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out under reflux conditions to ensure complete condensation.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar condensation reactions are scaled up using continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-3-methyl-4-phenylcyclopent-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Formation of 2-oxo-3-methyl-4-phenylcyclopent-2-en-1-one.

    Reduction: Formation of 2-hydroxy-3-methyl-4-phenylcyclopentanol.

    Substitution: Formation of nitro or halogenated derivatives of the phenyl group.

Scientific Research Applications

2-Hydroxy-3-methyl-4-phenylcyclopent-2-en-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydroxy-3-methyl-4-phenylcyclopent-2-en-1-one is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. For instance, its potential antimicrobial activity may involve the disruption of microbial cell membranes or inhibition of key enzymes involved in microbial metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxy-3-methyl-4-phenylcyclopent-2-en-1-one is unique due to the presence of both a phenyl group and a hydroxyl group on the cyclopentenone ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

CAS No.

647024-59-7

Molecular Formula

C12H12O2

Molecular Weight

188.22 g/mol

IUPAC Name

2-hydroxy-3-methyl-4-phenylcyclopent-2-en-1-one

InChI

InChI=1S/C12H12O2/c1-8-10(7-11(13)12(8)14)9-5-3-2-4-6-9/h2-6,10,14H,7H2,1H3

InChI Key

KLGHUEXNXOLESD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)CC1C2=CC=CC=C2)O

Origin of Product

United States

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